3,3'-Disulfanediyldi(oxolane-2,5-dione)
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Overview
Description
3,3’-Disulfanediyldi(oxolane-2,5-dione) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxolane-2,5-dione rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediyldi(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione derivatives with disulfide linkers under controlled conditions. One common method involves the use of thiol-containing precursors that undergo oxidation to form the disulfide bond, linking the two oxolane-2,5-dione units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediyldi(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups.
Substitution: The oxolane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3,3’-Disulfanediyldi(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediyldi(oxolane-2,5-dione) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide-linked complexes. The molecular targets and pathways involved include redox-sensitive proteins and enzymes that regulate cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine): Similar in having a disulfide linkage but differs in the heterocyclic rings.
Oxolane-2,5-dione derivatives: Compounds with similar oxolane rings but different linkers.
Properties
CAS No. |
823214-39-7 |
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Molecular Formula |
C8H6O6S2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-[(2,5-dioxooxolan-3-yl)disulfanyl]oxolane-2,5-dione |
InChI |
InChI=1S/C8H6O6S2/c9-5-1-3(7(11)13-5)15-16-4-2-6(10)14-8(4)12/h3-4H,1-2H2 |
InChI Key |
AQFPWUCWWTWOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)SSC2CC(=O)OC2=O |
Origin of Product |
United States |
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